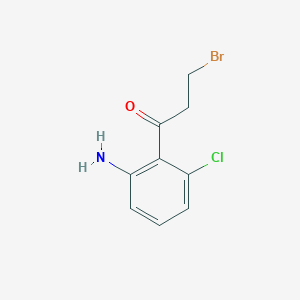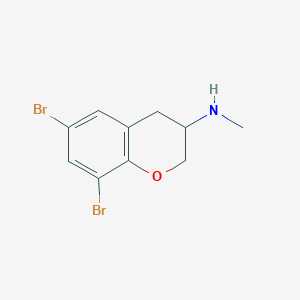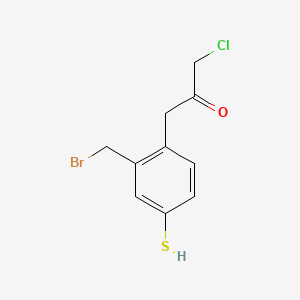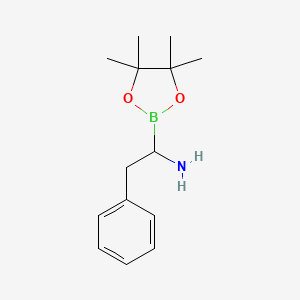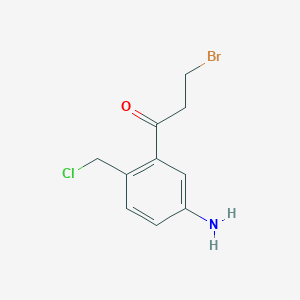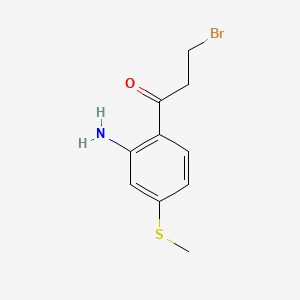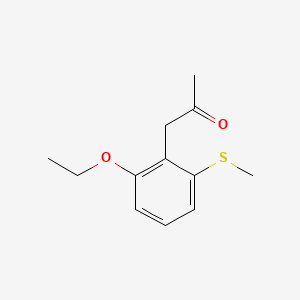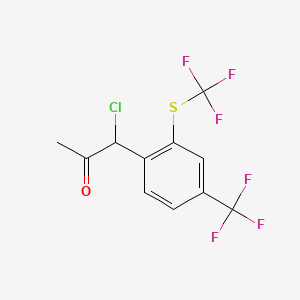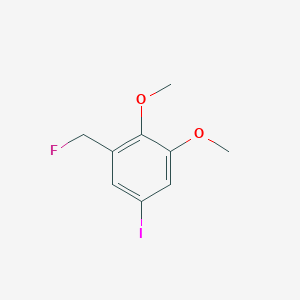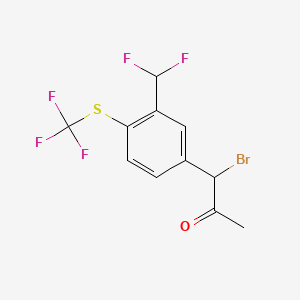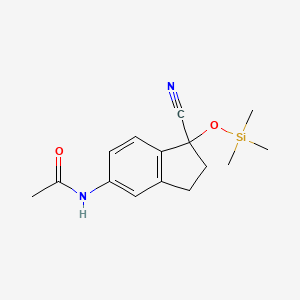
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide is a complex organic compound that features a cyano group, a trimethylsilyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of a suitable indene derivative with trimethylsilyl cyanide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as zinc iodide to facilitate the formation of the desired product . The reaction conditions usually include an inert atmosphere, moderate temperatures, and specific solvents to ensure high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the compound in large quantities with high purity.
化学反応の分析
Types of Reactions
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, reduction could produce an amine, and substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility in further applications .
科学的研究の応用
N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用機序
The mechanism by which N-(1-Cyano-1-((trimethylsilyl)oxy)-2,3-dihydro-1H-inden-5-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyano and trimethylsilyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trimethylsilyl-substituted compounds. Examples are:
- N-(2-Cyano-2-((trimethylsilyl)oxy)ethyl)acetamide
- N-(1-Cyano-1-((trimethylsilyl)oxy)propyl)acetamide
Uniqueness
The combination of the indene core with the cyano and trimethylsilyl groups makes it a versatile compound for various synthetic and research purposes .
特性
分子式 |
C15H20N2O2Si |
|---|---|
分子量 |
288.42 g/mol |
IUPAC名 |
N-(1-cyano-1-trimethylsilyloxy-2,3-dihydroinden-5-yl)acetamide |
InChI |
InChI=1S/C15H20N2O2Si/c1-11(18)17-13-5-6-14-12(9-13)7-8-15(14,10-16)19-20(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,17,18) |
InChIキー |
RGVJUKGDOJAMKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)C(CC2)(C#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
